molecular formula C9H13ClN4O B3838416 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate

Cat. No.: B3838416
M. Wt: 228.68 g/mol
InChI Key: HRKFMQYNUGVNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate is a chemical compound with the molecular formula C9H10N4·HCl·H2O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Biochemical Analysis

Biochemical Properties

1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases and lysine-specific demethylase 1, which are essential for regulating various cellular processes . Additionally, it can bind to acidic mammalian chitinase, affecting its enzymatic activity . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these enzymes.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation, affecting its efficacy . In vitro and in vivo studies have also demonstrated that the compound’s effects on cellular function can vary over time, with some effects becoming more pronounced with extended exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where certain biological responses are only triggered at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . For instance, the compound has been shown to inhibit certain enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting cellular energy metabolism . These interactions highlight the compound’s potential in regulating metabolic processes and treating metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . These transport and distribution mechanisms are crucial for the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production . These localization mechanisms are essential for the compound’s biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with formamide to form 1-phenyl-1H-1,2,4-triazole. This intermediate is then methylated using methyl iodide to yield 1-methyl-3-phenyl-1H-1,2,4-triazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The presence of the phenyl, methyl, and amine groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-5-phenyl-1,2,4-triazol-3-amine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH.H2O/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7;;/h2-6H,1H3,(H2,10,11,12);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKFMQYNUGVNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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